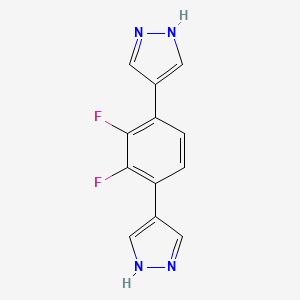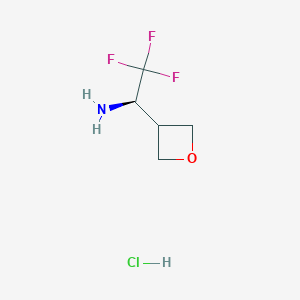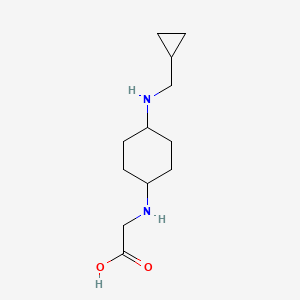
2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is an organic compound that features a cyclohexyl ring substituted with a cyclopropylmethylamino group and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid typically involves the following steps:
Formation of the cyclohexyl ring: Starting from cyclohexanone, the cyclohexyl ring is formed through a series of reactions, including reduction and amination.
Introduction of the cyclopropylmethylamino group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethylamine.
Attachment of the aminoacetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the aminoacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analogue with a cyclohexyl ring and an amino group.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group.
Aminoacetic acid (Glycine): The simplest amino acid with a carboxyl and an amino group.
Uniqueness
2-({4-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is unique due to its combination of a cyclohexyl ring, a cyclopropylmethylamino group, and an aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
2-[[4-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)8-14-11-5-3-10(4-6-11)13-7-9-1-2-9/h9-11,13-14H,1-8H2,(H,15,16) |
InChIキー |
CIXBROJDXRRTCB-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2CCC(CC2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
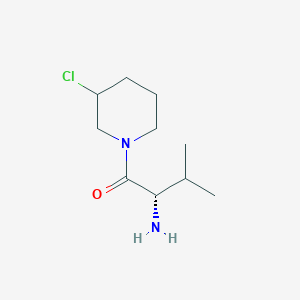
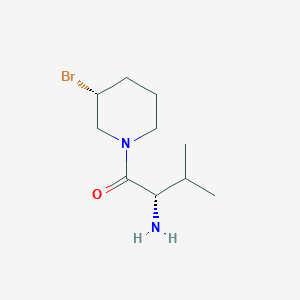
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
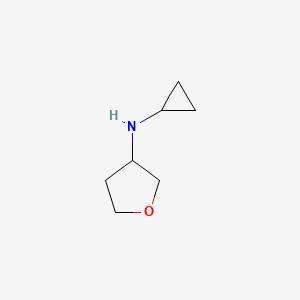
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
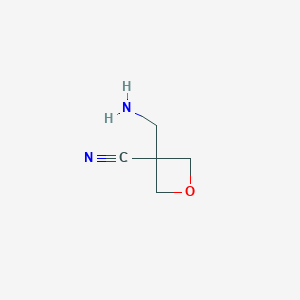
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
